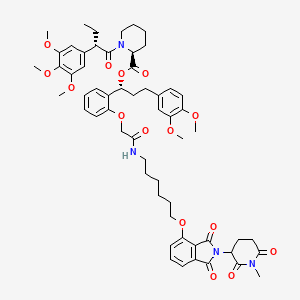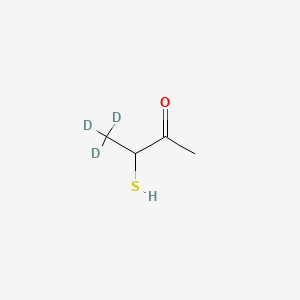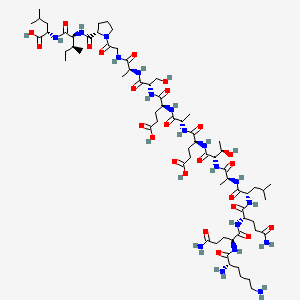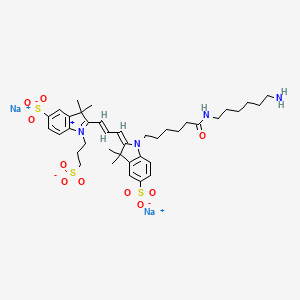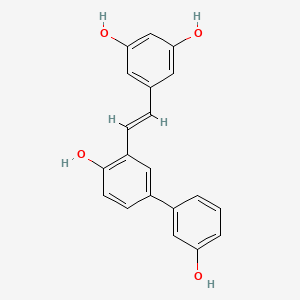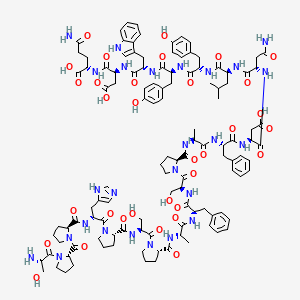
Spphpspafspafdnlyywdq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spphpspafspafdnlyywdq: is a multi-epitope class II rat HER2/neu peptide. It is primarily used in the investigation of class II HER2-DC1 vaccine studies . This compound is significant in the field of immunology and vaccine development due to its role in targeting specific epitopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spphpspafspafdnlyywdq involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: For large-scale production, the same SPPS method is employed but with automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by using larger resin quantities and optimized reaction conditions to maintain high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Spphpspafspafdnlyywdq can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, converting them to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenesis kits and specific primers for targeted amino acid changes.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutated peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Spphpspafspafdnlyywdq has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and epitope mapping.
Medicine: Explored in the development of HER2-targeted vaccines for cancer immunotherapy.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for HER2-positive cancers
Mecanismo De Acción
The mechanism of action of Spphpspafspafdnlyywdq involves its interaction with the immune system. It targets the HER2/neu protein, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to specific epitopes on HER2, it stimulates an immune response, leading to the activation of T-cells and subsequent destruction of HER2-expressing cells. This mechanism is crucial for its application in cancer immunotherapy .
Comparación Con Compuestos Similares
Trastuzumab: A monoclonal antibody targeting HER2.
Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.
Lapatinib: A small molecule inhibitor of HER2 tyrosine kinase activity.
Comparison:
Uniqueness: Unlike monoclonal antibodies and small molecule inhibitors, Spphpspafspafdnlyywdq is a peptide-based compound that targets multiple epitopes, potentially offering a broader immune response.
Advantages: Peptides like this compound can be synthesized more easily and modified to enhance their stability and efficacy.
Limitations: Peptides may have shorter half-lives in vivo compared to antibodies and small molecules, requiring modifications to improve their pharmacokinetic properties
Propiedades
Fórmula molecular |
C116H150N26O33 |
|---|---|
Peso molecular |
2436.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H150N26O33/c1-60(2)44-75(98(156)129-78(47-65-29-33-69(146)34-30-65)100(158)130-79(48-66-31-35-70(147)36-32-66)101(159)131-80(49-67-54-121-73-23-12-11-22-71(67)73)103(161)134-82(52-94(150)151)105(163)125-74(116(174)175)37-38-92(118)148)128-104(162)81(51-93(119)149)132-106(164)83(53-95(152)153)133-99(157)76(45-63-18-7-5-8-19-63)126-96(154)61(3)123-107(165)87-24-13-40-139(87)113(171)85(57-144)136-102(160)77(46-64-20-9-6-10-21-64)127-97(155)62(4)124-108(166)88-25-14-41-140(88)114(172)86(58-145)137-110(168)89-26-15-39-138(89)112(170)84(50-68-55-120-59-122-68)135-109(167)90-27-16-42-141(90)115(173)91-28-17-43-142(91)111(169)72(117)56-143/h5-12,18-23,29-36,54-55,59-62,72,74-91,121,143-147H,13-17,24-28,37-53,56-58,117H2,1-4H3,(H2,118,148)(H2,119,149)(H,120,122)(H,123,165)(H,124,166)(H,125,163)(H,126,154)(H,127,155)(H,128,162)(H,129,156)(H,130,158)(H,131,159)(H,132,164)(H,133,157)(H,134,161)(H,135,167)(H,136,160)(H,137,168)(H,150,151)(H,152,153)(H,174,175)/t61-,62-,72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
Clave InChI |
SQWRTRQPXSNBCN-XJMGVXMSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



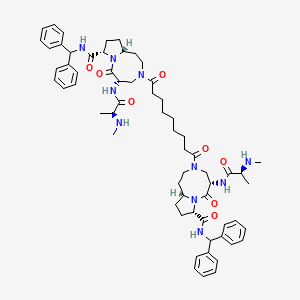
![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
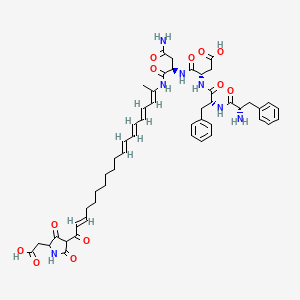
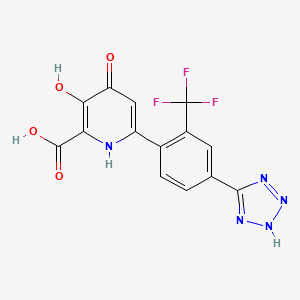



![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
